N~1~-(4-Nitrophenyl)benzene-1,2-diamine
Description
N~1~-(4-Nitrophenyl)benzene-1,2-diamine (NBD) is a Schiff base synthesized via condensation of o-phenylenediamine (OPD) with 4-nitrobenzaldehyde. This reaction involves nucleophilic attack by OPD’s amino groups on the aldehyde carbonyl, forming an imine linkage (C=N) critical for subsequent cyclization into benzimidazole derivatives like 2-(4-nitrophenyl)-1H-benzimidazole (NBI) . The nitro group at the para position is electron-withdrawing, enhancing the acidity of the imine proton and stabilizing the benzimidazole ring during cyclization. NBD exhibits a rigid, planar structure, enabling efficient coordination with metal ions (e.g., Cu²⁺, Ni²⁺) to form stable complexes for catalysis and materials science applications . Its synthesis typically involves refluxing OPD and 4-nitrobenzaldehyde in ethanol, followed by cyclization under acidic conditions .
Properties
CAS No. |
56594-79-7 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-N-(4-nitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11N3O2/c13-11-3-1-2-4-12(11)14-9-5-7-10(8-6-9)15(16)17/h1-8,14H,13H2 |
InChI Key |
NDBLDRIYPHQABH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Nitrophenyl)benzene-1,2-diamine typically involves the reaction of 4-nitroaniline with o-phenylenediamine. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol and catalysts to facilitate the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Nitrophenyl)benzene-1,2-diamine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial production may also involve additional purification steps to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Nitrophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like zinc powder in ethanol for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted aromatic compounds.
Scientific Research Applications
N~1~-(4-Nitrophenyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(4-Nitrophenyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify the structure and function of biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Groups (EWGs):
- NBD (N~1~-(4-Nitrophenyl)benzene-1,2-diamine): The nitro group (-NO₂) enhances electrophilicity at the imine carbon, facilitating cyclization into benzimidazoles. Computational studies confirm its stabilizing effect on transition states during ring formation .
- N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a): The trifluoromethyl (-CF₃) groups are stronger EWGs than -NO₂, increasing solubility in organic solvents and altering electronic properties. However, steric hindrance from -CF₃ reduces coordination flexibility with metal ions compared to NBD .
- 4-(Difluoromethoxy)benzene-1,2-diamine: The difluoromethoxy (-OCF₂H) group provides moderate electron withdrawal, balancing reactivity and solubility. This compound is used in pharmaceutical intermediates (e.g., pantoprazole impurity synthesis) .
Electron-Donating Groups (EDGs):
- N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine: Fluorine atoms (-F) act as weak EDGs, slightly increasing electron density on the aromatic ring. This compound exhibits crystalline packing due to hydrogen bonding, enhancing thermal stability .
- N(1)-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine: The diethylaminoethyl group introduces basicity and steric bulk, limiting cyclization efficiency but improving solubility in polar solvents .
Structural and Functional Comparisons
Metal Coordination: NBD forms stable complexes with transition metals (e.g., Cu²⁺) due to its planar geometry, whereas bulkier analogs like 4a show reduced coordination efficiency .
Biological Activity: NBD-derived benzimidazoles exhibit antimicrobial and anticancer properties, while CF₃-substituted analogs () are explored for enzyme inhibition due to enhanced membrane permeability.
Key Research Findings
- NBD vs. CF₃ Analogs: Cyclization of NBD to benzimidazole occurs at 80°C with 90% conversion , whereas CF₃-substituted derivatives require higher temperatures (100–120°C) due to steric effects, yielding 75–80% .
- Microwave Synthesis: Microwave irradiation reduces NBD cyclization time from 2 hours to 20 minutes, achieving 95% purity .
- Sensor Applications: NBD derivatives functionalized with azo groups (e.g., N,N-di(2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde) benzene-1,2-diamine) enable selective Hg²⁺ detection with a 60 nM limit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
